Cas no 119-13-1 (δ-Tocopherol (>90%))

δ-Tocopherol (>90%) structure
δ-Tocopherol (>90%) structure
Produktname:δ-Tocopherol (>90%)
CAS-Nr.:119-13-1
MF:C27H46O2
MW:402.652948856354
MDL:MFCD20486794
CID:209869
PubChem ID:24900009

δ-Tocopherol (>90%) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2H-1-Benzopyran-6-ol,3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-
    • D-δ-Tocopherol
    • (+)-d-Tocopherol
    • (+)-δ-Tocopherol
    • D-DELTA-TOCOPHEROL
    • TOCOPHEROL, D-DELTA-(P) PrintBack
    • δ-Tocopherol
    • delta-tocopherol
    • E 309
    • E-Mix D
    • delta-D-Tocopherol
    • delta-Vitamin E
    • 8-METHYLTOCOL
    • D-D-TOCOPHEROL
    • TOCOPHEROL, D-DELTA-
    • (+)-DELTA-TOCOPHEROL
    • 3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2h-1-benzopyran-6-o [
    • δ-Tocopherol (>90%)
    • JU84X1II0N
    • GZIFEOYASATJEH-VHFRWLAGSA-N
    • DSSTox_CID_26263
    • DSSTox_RID_81490
    • DSSTox_GSID_46263
    • .delta.-Tocopherol
    • delt
    • A-Tocopherol (>90%);8-Methyltocol
    • RRR-.DELTA.-TOCOPHEROL
    • NCGC00160622-04
    • .delta.-Vitamin E
    • D94B2EA5-AEC1-47F2-94D1-A1F978E6C436
    • Rel-(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol
    • (2R)-3,4-DIHYDRO-2,8-DIMETHYL-2-((4R,8R)-4,8,12-TRIMETHYLTRIDECYL)-2H-1-BENZOPYRAN-6-OL
    • DTXSID1046263
    • (2R,4'R,8'R)-delta-Tocopherol
    • delta-Tocopherol (>90%)
    • (R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-ol
    • .DELTA.-TOCOPHEROL [MI]
    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-
    • s6348
    • E80733
    • DTXCID9026263
    • Tox21_111941_1
    • NS00015095
    • LMPR02020066
    • (2R)-3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol
    • (+)-delta-Tocopherol, >=90%
    • CHEMBL1451395
    • J-004070
    • SCHEMBL886921
    • HY-113026
    • NCGC00160622-01
    • (+)- delta -Tocopherol
    • 119-13-1
    • bmse000547
    • (R,R,R)-delta-Tocopherol
    • Vitamine E
    • ()-delta-Tocopherol
    • E309
    • CAS-119-13-1
    • DELTA-TOCOPHEROL [WHO-DD]
    • CHEBI:47772
    • AMY25540
    • NCGC00160622-03
    • Q155751
    • RRR-.ALPHA.-TOCOPHEROL IMPURITY A [EP IMPURITY]
    • 251562-63-7
    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-, (2R)-
    • [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
    • J5.309K
    • (2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-ol
    • DELTA-TOCOPHEROL, D-
    • NCGC00160622-02
    • CS-0059380
    • delta-Tocopherol, analytical standard
    • EINECS 204-299-0
    • Tox21_111941
    • (2R(2R*(4R*,8R*)))-3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol
    • ?-Tocopherol (>90%)
    • UNII-JU84X1II0N
    • AKOS040758846
    • 34-Dihydro-28-dimethyl-2-(4812-trimethyltridecyl)-2H-1-benzopyran-6-ol
    • 1ST1547
    • (2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-6-chromanol
    • (2R)-2,8-dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-ol
    • RRR-DELTA-TOCOPHEROL
    • (2R)-2,8-dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-chromen-6-ol
    • (2R)-2,8-dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
    • A-Tocopherol
    • (2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol
    • d-I'-Tocopherol
    • DELTA-TOCOPHEROL (CONSTITUENT OF LYCOPENE AND TOMATO EXTRACT CONTAINING LYCOPENE)
    • I'-Vitamin E
    • [2R-[2R*(4R*,8R*)]]-3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
    • (2R)-2,8-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol
    • BRD-K04657451-001-01-0
    • (2R)-2,8-dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-6-chromanol
    • 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol
    • RRR-ALPHA-TOCOPHEROL IMPURITY A (EP IMPURITY)
    • (2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol
    • (2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
    • 8-Methyltocol; (2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-chromen-6-ol
    • I'-D-Tocopherol
    • (+)-
    • (2R-(2R*(4R*,8R*)))-3,4-Dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
    • MDL: MFCD20486794
    • Inchi: 1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m1/s1
    • InChI-Schlüssel: GZIFEOYASATJEH-VHFRWLAGSA-N
    • Lächelt: O1C2C(C([H])([H])[H])=C([H])C(=C([H])C=2C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])O[H]

Berechnete Eigenschaften

  • Genaue Masse: 402.35000
  • Monoisotopenmasse: 402.349780706 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 12
  • Komplexität: 448
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 9
  • Topologische Polaroberfläche: 29.5
  • Molekulargewicht: 402.7
  • XLogP3: 10

Experimentelle Eigenschaften

  • Farbe/Form: Gelbe bis hellbraune viskose Flüssigkeit
  • Dichte: 0.935±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: <25 ºC
  • Siedepunkt: 464.74°C (rough estimate)
  • Flammpunkt: >93℃
  • Brechungsindex: 1.4480 (estimate)
  • Löslichkeit: Insuluble (1.1E-5 g/L) (25 ºC),
  • PSA: 29.46000
  • LogP: 8.22340
  • Brechungsindex: [n]D/20 1,500-1,504
  • Löslichkeit: Unlöslich in Wasser, leicht löslich in Aceton und Ethanol.
  • Dampfdruck: 0.0±1.3 mmHg at 25°C
  • Spezifische Rotation: 25546 +3.4° (c = 15.5 in alc); 25546 +1.1° (c = 10.9 in benzene)

δ-Tocopherol (>90%) Sicherheitsinformationen

δ-Tocopherol (>90%) Zolldaten

  • HS-CODE:2932999099
  • Zolldaten:

    China Zollkodex:

    2932999099

    Übersicht:

    2932999099. Andere heterocyclische Verbindungen, die nur Sauerstoffheteratome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2932999099. andere heterocyclische Verbindungen nur mit Sauerstoffheteratom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

δ-Tocopherol (>90%) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
BAI LING WEI Technology Co., Ltd.
205436-25MG
D-δ-Tocopherol, 90%
119-13-1 90%
25MG
¥ 722 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-216082A-100g
(&plus;)-δ-Tocopherol,
119-13-1 ≥90%
100g
¥5678.00 2023-09-05
TRC
T526150-500mg
δ-Tocopherol (>90%)
119-13-1
500mg
$ 131.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6000-1 mL * 10 mM (in DMSO)
D-DELTA-TOCOPHEROL
119-13-1 98.00%
1 mL * 10 mM (in DMSO)
¥276.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T819374-1g
(+)-δ-Tocopherol
119-13-1 90%
1g
¥237.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T819374-5g
(+)-δ-Tocopherol
119-13-1 90%
5g
¥896.00 2022-09-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6000-50 mg
D-DELTA-TOCOPHEROL
119-13-1 98.00%
50mg
¥687.00 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-KL118-100mg
δ-Tocopherol (>90%)
119-13-1 ,98%
100mg
¥313.0 2022-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T109350-500mg
δ-Tocopherol (>90%)
119-13-1 ,98%
500mg
¥865.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000964-200mg
δ-Tocopherol (>90%)
119-13-1 90%
200mg
¥76 2024-05-26

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